molecular formula C18H18ClN5O2 B4777604 N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide

N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide

Cat. No. B4777604
M. Wt: 371.8 g/mol
InChI Key: KATQUPNNZLICSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide, commonly known as BODIPY-TAP, is a fluorescent probe that has been widely used in scientific research. This compound is synthesized through a multi-step process and has been shown to have various applications in biochemical and physiological studies.

Mechanism of Action

BODIPY-TAP works by binding to specific molecules or structures within cells and emitting fluorescent light when excited by a certain wavelength of light. The mechanism of action of this compound varies depending on the specific application and the target molecule or structure.
Biochemical and Physiological Effects:
BODIPY-TAP has been shown to have various biochemical and physiological effects, including the ability to detect ROS, measure mitochondrial membrane potential, and visualize lipid droplets. This compound has also been used to investigate drug uptake and resistance in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using BODIPY-TAP in lab experiments include its high sensitivity and specificity, as well as its ability to detect and measure various molecules and structures within cells. However, the limitations of this compound include its cost, the need for specialized equipment to detect fluorescence, and the potential for interference from other fluorescent compounds.

Future Directions

There are many future directions for the use of BODIPY-TAP in scientific research, including the development of new applications and the optimization of existing ones. Some potential areas of research include the use of this compound in drug discovery and development, the investigation of cellular signaling pathways, and the study of disease mechanisms. Further research is needed to fully understand the potential of BODIPY-TAP in scientific research and its applications in various fields.

Scientific Research Applications

BODIPY-TAP has been used in various scientific research applications, including the detection of reactive oxygen species (ROS), measurement of mitochondrial membrane potential, and visualization of lipid droplets. This compound has also been used to study the cellular uptake and localization of drugs and to investigate the mechanism of drug resistance in cancer cells.

properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c19-13-3-1-4-14(11-13)24-9-7-23(8-10-24)12-17(25)20-15-5-2-6-16-18(15)22-26-21-16/h1-6,11H,7-10,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATQUPNNZLICSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=NON=C32)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.